molecular formula C21H20N2O3 B2889465 N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-29-0

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2889465
CAS No.: 946302-29-0
M. Wt: 348.402
InChI Key: LVWBBUKISLPOHY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylbenzyl group, and a dihydropyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate nucleophile.

    Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached via a Friedel-Crafts alkylation reaction, where a benzyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the dihydropyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, sulfonates, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or fully reduced piperidine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(2-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(2-methoxyphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxyphenyl and methylbenzyl groups, along with the dihydropyridine ring, make it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15-8-3-4-9-16(15)14-23-13-7-10-17(21(23)25)20(24)22-18-11-5-6-12-19(18)26-2/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWBBUKISLPOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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